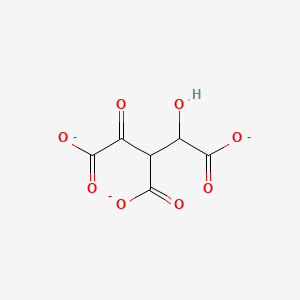

3-Oxalomalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

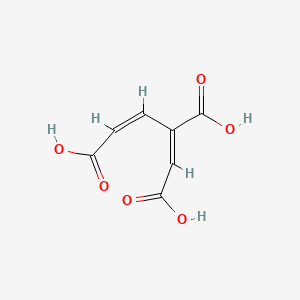

3-oxalomalate(3-) is a tricarboxylic acid trianion that is the conjugate base of 3-oxalomalic acid. It is a conjugate base of a 3-oxalomalic acid.

Aplicaciones Científicas De Investigación

1. Role in Iron Metabolism Regulation

3-Oxalomalate (OMA) has been identified as a competitive inhibitor of aconitase and influences the RNA-binding activity of iron-regulatory proteins (IRP1 and IRP2). This affects the post-transcriptional expression of proteins involved in iron metabolism. OMA's interaction with IRP1 and IRP2 significantly decreases their binding activity, thereby modulating iron metabolism (Festa, Colonna, Pietropaolo, & Ruffo, 2000).

2. Inhibition of Aconitate Hydratase

OMA demonstrates a strong inhibitory effect on aconitate hydratase, an enzyme critical in the citric acid cycle. This inhibition impacts the metabolism of citrate and cis-aconitate in rat liver mitochondria. OMA also exhibits competitive inhibition when added with citrate, highlighting its role in metabolic regulation (Adinolfi, Guarriera-Bobyleva, Olezza, & Ruffo, 1971).

3. Impact on Lipid Metabolism and Antioxidant Defense

OMA, as a competitive inhibitor of NADP+-specific isocitrate dehydrogenase (ID2), influences lipid metabolism and the cellular defense system. In vivo studies on rats show that OMA can significantly lower plasma leptin concentration, plasma and hepatic triglyceride levels, and adipocyte lipoprotein lipase activity, suggesting its role in regulating fat accumulation and lipid metabolism (Jung, Kwon, Park, Huh, Lee, & Choi, 2003).

4. Regulatory Role in Apoptosis Induced by Heat Shock

OMA's inhibition of NADP+-dependent isocitrate dehydrogenase (ICDH) plays a significant role in regulating apoptosis induced by heat shock. This is primarily through the maintenance of cellular redox status. The study indicates that ICDH, and by extension OMA's influence on it, is vital in controlling apoptotic parameters and mitochondrial function during heat shock conditions (Kim & Park, 2005).

5. Effects on Pre-adipocytes Development and Differentiation

OMA impacts the growth and differentiation of 3T3-L1 pre-adipocytes. It inhibits cellular growth, accelerates differentiation into adipocytes, and enhances the synthesis of fatty acids and proteins. Additionally, OMA increases the translation of ferritin mRNA, suggesting its potential role in cellular differentiation and metabolism (Festa, Pietropaolo, & Ruffo, 2002).

6. Potential in Cancer Therapy

OMA shows promising results in reducing tumor progression in melanoma through ROS-dependent proapoptotic and antiangiogenic effects. Targeting IDH enzymes, OMA suppresses melanoma growth, activates p53-mediated apoptosis, and reduces the expression of vascular endothelial growth factor. These findings suggest OMA's potential as a candidate drug for melanoma skin cancer therapy (Kim et al., 2019).

Propiedades

Fórmula molecular |

C6H3O8-3 |

|---|---|

Peso molecular |

203.08 g/mol |

Nombre IUPAC |

1-hydroxy-3-oxopropane-1,2,3-tricarboxylate |

InChI |

InChI=1S/C6H6O8/c7-2(5(11)12)1(4(9)10)3(8)6(13)14/h1-2,7H,(H,9,10)(H,11,12)(H,13,14)/p-3 |

Clave InChI |

YILAUJBAPQXZGM-UHFFFAOYSA-K |

SMILES |

C(C(C(=O)[O-])O)(C(=O)C(=O)[O-])C(=O)[O-] |

SMILES canónico |

C(C(C(=O)[O-])O)(C(=O)C(=O)[O-])C(=O)[O-] |

Sinónimos |

oxalomalate oxalomalic acid |

Origen del producto |

United States |

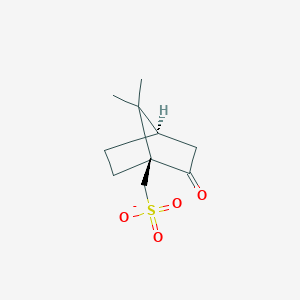

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[6-[(5-Chloro-2,4-dimethoxyanilino)-oxomethyl]-1,2,3,4-tetrahydroacridin-9-yl]thio]acetic acid](/img/structure/B1238305.png)

![(3R,3'R,4'S,6'R,8'S,8'aS)-6'-[4-(2-hydroxyethoxy)phenyl]-1',2-dioxo-3',4'-diphenyl-8'-spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]carboxamide](/img/structure/B1238307.png)

![(5R)-6-[6-[(1E,3S,5Z)-3-hydroxyundeca-1,5-dienyl]pyridin-2-yl]hexane-1,5-diol](/img/structure/B1238308.png)

![3-[4-(4-Morpholinylsulfonyl)phenyl]propanoic acid [2-(4-acetylanilino)-2-oxoethyl] ester](/img/structure/B1238318.png)